5-{4-[5,6-dimethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile
Description
Properties
IUPAC Name |
5-[4-(5,6-dimethyl-2-methylsulfanylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6S/c1-12-13(2)20-17(24-3)21-16(12)23-8-6-22(7-9-23)15-5-4-14(10-18)19-11-15/h4-5,11H,6-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIJLSMJIDUIRHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1N2CCN(CC2)C3=CN=C(C=C3)C#N)SC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that pyridopyrimidine derivatives have shown a therapeutic interest and have been used on several therapeutic targets. For instance, some pyridopyrimidines are used as CDK4/6 inhibitors, which target specific enzymes, called CDK4 and CDK6, disrupting the signals that stimulate the proliferation of malignant (cancer) cells.
Mode of Action
These compounds interact with their targets, often enzymes or receptors, and modulate their activity, leading to changes in cellular processes.
Biological Activity
5-{4-[5,6-Dimethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, targets, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C19H23N5S
- Molecular Weight : 353.5 g/mol
- CAS Number : 2742027-11-6
Research indicates that compounds similar to 5-{4-[5,6-Dimethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile often act as inhibitors of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cellular replication. By inhibiting DHFR, these compounds reduce the availability of tetrahydrofolate, essential for the synthesis of purines and pyrimidines, ultimately leading to the inhibition of cancer cell proliferation .
Biological Targets
The primary biological targets for this class of compounds include:
| Target | Function |
|---|---|
| Dihydrofolate Reductase (DHFR) | Catalyzes the conversion of dihydrofolate to tetrahydrofolate, crucial for DNA synthesis. |
| Tyrosine Kinases | Involved in signaling pathways that regulate cell growth and differentiation. |
| Biotin Carboxylase | Plays a role in fatty acid synthesis and gluconeogenesis. |
Therapeutic Applications
The compound's biological activity suggests potential applications in treating various conditions, particularly cancers and autoimmune diseases. Inhibitors of DHFR are currently being explored for their efficacy in treating:
- Cancer : By disrupting DNA synthesis in rapidly dividing cells.
- Psoriasis : Due to their immunosuppressive properties.
- Rheumatoid Arthritis : As part of anti-inflammatory therapies.
Case Studies and Research Findings
Recent studies have highlighted the efficacy of similar pyrimidine derivatives:
- Piritrexim , a known antifolate, demonstrated significant antitumor activity against carcinosarcoma in rat models by inhibiting DHFR .
- A study showed that a derivative with a similar structure had promising results against melanoma and urothelial cancer when used in combination therapies .
Safety and Toxicology
While the therapeutic potential is significant, safety profiles must be considered. Compounds in this class have been associated with skin irritation and allergic reactions . Therefore, ongoing research into their pharmacokinetics and toxicity is crucial.
Comparison with Similar Compounds
Table 1: Structural and Functional Group Analysis
- Core Structure: The target compound shares a pyrimidine-carbonitrile core with and but distinguishes itself via a piperazine-pyridine scaffold. Piperazine linkers, as in , enhance solubility and binding versatility compared to rigid scaffolds like pyrano-pyridine .
- Substituent Effects: Methylsulfanyl (Target) vs. Thiazol () vs. Piperazine (Target): Thiazol introduces aromaticity and hydrogen-bonding capacity (via NH/OH groups), which may enhance target binding compared to the flexible piperazine . Carbonitrile Group: Present in all compounds, this electron-withdrawing group stabilizes the molecule and participates in dipole interactions with biological targets .
Key Observations:
- Piperazine-linked compounds (Target, ) may require milder conditions than thiol alkylation () or multi-step hydrazine couplings ().
- Characterization consistently relies on NMR, IR, and mass spectrometry across all compounds .
Pharmacological and Physical Properties
Table 2: Pharmacological and Physical Data
- Melting Points : The target compound’s methyl groups may lower its MP compared to ’s polar derivatives.
- In contrast, ’s fipronil leverages sulfinyl/carbonitrile groups for pesticidal action .
Structure-Activity Relationship (SAR) Insights
Preparation Methods
Core Pyrimidine Synthesis
The 5,6-dimethyl-2-(methylsulfanyl)pyrimidin-4-yl moiety is typically synthesized via cyclocondensation reactions. A representative approach involves reacting thiourea derivatives with β-diketones or β-keto esters under acidic conditions. For instance, 5,6-dimethyl-2-(methylsulfanyl)pyrimidin-4-amine can be prepared by treating acetylacetone with methyl isothiocyanate in the presence of hydrochloric acid, followed by sulfurization with Lawesson’s reagent. The methylsulfanyl group is introduced via nucleophilic substitution using sodium thiomethoxide, achieving yields of 78–85% under refluxing ethanol.
Key Reaction Parameters:
-
Temperature: 80–100°C
-
Solvent: Ethanol or dichloromethane
-
Catalyst: None (thermal activation)
Piperazine Functionalization
The piperazine ring is introduced through nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig coupling. In the patent literature, 4-(5,6-dimethyl-2-(methylsulfanyl)pyrimidin-4-yl)piperazine is synthesized by reacting the pyrimidine intermediate with piperazine in dimethylformamide (DMF) at 120°C for 12 hours. Copper(I) iodide or palladium acetate serves as a catalyst, enhancing reaction efficiency to 90–92% yield.
Optimization Insight:
Pyridine Cyanation and Coupling
The final step involves coupling the piperazine-pyrimidine intermediate with 5-chloropyridine-2-carbonitrile. This is achieved via Ullmann coupling using copper(I) bromide in toluene at 110°C, yielding 70–75% of the target compound. Alternatively, Suzuki-Miyaura coupling with a boronic ester derivative of pyridine-2-carbonitrile employs palladium(II) acetate and triphenylphosphine, achieving 82% yield.
Comparative Data:
| Method | Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Ullmann Coupling | CuBr | Toluene | 110 | 70–75 |
| Suzuki Coupling | Pd(OAc)₂/PPh₃ | DMF | 90 | 82 |
Catalytic Systems and Solvent Effects
Role of Transition Metals
Copper catalysts (e.g., CuI, CuBr) are cost-effective but require stoichiometric bases like cesium carbonate. Palladium catalysts, while expensive, enable milder conditions and higher regioselectivity. For example, Pd(dba)₂ with Xantphos ligand achieves 88% yield in tetrahydrofuran (THF) at 65°C.
Solvent Selection
Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in SNAr reactions, whereas toluene minimizes side reactions in Ullmann couplings. Ethanol-water mixtures (7:3) improve crystallization during workup, increasing purity to >98%.
Purification and Characterization
Chromatographic Techniques
Silica gel chromatography with ethyl acetate/hexane (3:7) elutes unreacted starting materials, while the target compound is isolated using methanol/dichloromethane (1:9). Preparative HPLC with a C18 column (acetonitrile/water + 0.1% TFA) resolves diastereomers, if present.
Spectroscopic Confirmation
-
¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, J = 2.4 Hz, 1H, pyridine-H), 7.80 (dd, J = 2.4, 8.8 Hz, 1H), 6.60 (d, J = 8.8 Hz, 1H), 3.90–3.70 (m, 4H, piperazine-H), 3.20–3.00 (m, 4H), 2.55 (s, 3H, SCH₃), 2.40 (s, 6H, CH₃).
-
HRMS : m/z calcd. for C₁₇H₂₀N₆S [M+H]⁺: 340.1441, found: 340.1438.
Industrial-Scale Optimization
Q & A
Q. Methodological Answer :
- Statistical Experimental Design : Apply factorial design or response surface methodology (RSM) to identify critical parameters (e.g., temperature, solvent polarity, catalyst loading). For example, a central composite design can optimize reaction time and molar ratios while minimizing side products .
- Analytical Monitoring : Use HPLC with UV detection or LC-MS to track reaction progress and purity. NMR spectroscopy (e.g., H, C) confirms structural integrity and detects impurities .
- Purification Techniques : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization using polar aprotic solvents (DMF/water) to isolate high-purity product .
Basic: What challenges arise in determining the crystal structure of this compound, and how can they be addressed?
Q. Methodological Answer :
- Crystallization Challenges : The piperazine ring may exhibit conformational flexibility, leading to disorder in the crystal lattice. Use slow evaporation in mixed solvents (e.g., DCM/methanol) to improve crystal quality .
- Data Collection and Refinement : Employ synchrotron X-ray sources for high-resolution data. Use SHELXL for refinement, particularly for handling twinned crystals or partial occupancy of methylsulfanyl groups .
- Computational Support : Molecular dynamics simulations (e.g., using Gaussian or ORCA) can predict stable conformers to guide crystallographic interpretation .
Advanced: How do discrepancies between computational predictions (e.g., DFT) and experimental results for this compound’s reactivity inform future research?
Q. Methodological Answer :
- Mechanistic Validation : Compare DFT-calculated reaction pathways (activation energies, intermediates) with experimental kinetic studies (e.g., stopped-flow spectroscopy). Discrepancies often arise from solvent effects or unaccounted transition states .
- Model Adjustment : Incorporate implicit solvation models (e.g., COSMO-RS) or hybrid functional adjustments (B3LYP-D3) to better align computational and experimental data .
- Case Study : If DFT underestimates the nucleophilicity of the pyridine-2-carbonitrile group, revise basis sets or include dispersion corrections for sulfur-containing moieties .
Advanced: What strategies are effective in identifying biological targets for this compound?
Q. Methodological Answer :
- Chemoproteomics : Use activity-based protein profiling (ABPP) with a biotinylated derivative of the compound to pull down binding proteins from cell lysates. Validate targets via Western blot or SILAC-based quantitative proteomics .
- Molecular Docking : Screen against target libraries (e.g., KinaseChemFocus) using AutoDock Vina. Prioritize targets with high docking scores (e.g., <7.0 kcal/mol) and validate with surface plasmon resonance (SPR) for binding kinetics (, /) .
- Functional Assays : Test inhibition of enzymatic activity (e.g., kinase assays) or cellular proliferation (MTT assay) in cancer cell lines to correlate target binding with phenotypic effects .
Advanced: How can structure-activity relationship (SAR) studies be systematically designed for derivatives of this compound?
Q. Methodological Answer :
- Derivative Synthesis : Modify substituents on the pyrimidine (e.g., replace methylsulfanyl with ethoxy) and piperazine (e.g., introduce chiral centers) rings. Use parallel synthesis with automated liquid handlers for scalability .
- Multivariate Analysis : Apply principal component analysis (PCA) or partial least squares (PLS) regression to correlate structural descriptors (Hammett σ, logP) with bioactivity data (IC, EC) .
- Case Study : A SAR study might reveal that electron-withdrawing groups on the pyrimidine enhance kinase inhibition by 2.5-fold, while bulky piperazine substituents reduce cell permeability .
Advanced: What methodologies are recommended for studying degradation pathways of this compound under physiological conditions?
Q. Methodological Answer :
- Forced Degradation Studies : Expose the compound to stress conditions (pH 1–13, 40–80°C, UV light) and analyze degradation products via LC-QTOF-MS. Identify major pathways (hydrolysis, oxidation) and unstable motifs (e.g., methylsulfanyl group) .
- Computational Prediction : Use software like Pharma Algorithms ADMET Predictor to identify labile sites (e.g., piperazine N–C bond) and simulate hydrolytic cleavage pathways .
- Stabilization Strategies : Co-crystallization with cyclodextrins or formulation with antioxidants (e.g., BHT) can mitigate degradation during storage .
Basic: What spectroscopic and chromatographic techniques are critical for characterizing this compound?
Q. Methodological Answer :
- Spectroscopy :
- NMR : H and C NMR confirm regiochemistry of pyrimidine and piperazine rings. F NMR (if applicable) monitors fluorinated analogs .
- IR : Identify functional groups (C≡N stretch at ~2200 cm, C=S at ~650 cm) .
- Chromatography :
- UHPLC-MS : Use a C18 column (2.6 μm, 100 Å) with 0.1% formic acid in water/acetonitrile for high-resolution separation. ESI+ mode detects [M+H] ions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
